molecular formula C16H27N3O2 B7627924 3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B7627924
M. Wt: 293.40 g/mol
InChI Key: KTVZUHIOSDKVNG-UHFFFAOYSA-N
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Description

3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique ring systems connected through a single atom. The presence of azocan and diazaspiro groups in its structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach is the reaction of azocan-1-ylmethylamine with a suitable diacid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a catalyst may be required to enhance the yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high purity and yield, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, 3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is explored for its potential as a bioactive molecule. It may be used in the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(Azocan-1-ylmethyl)aniline

  • 1-(3-(Azocan-1-ylmethyl)phenyl)methanamine

Uniqueness: 3-(Azocan-1-ylmethyl)-1,3-diazaspiro[45]decane-2,4-dione stands out due to its spiro structure and the presence of both azocan and diazaspiro groups

Properties

IUPAC Name

3-(azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c20-14-16(9-5-4-6-10-16)17-15(21)19(14)13-18-11-7-2-1-3-8-12-18/h1-13H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVZUHIOSDKVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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